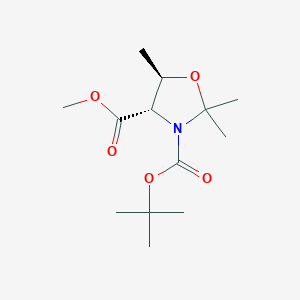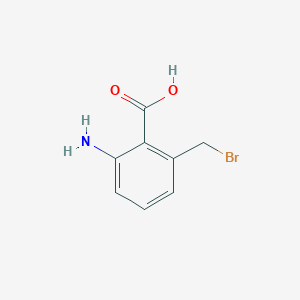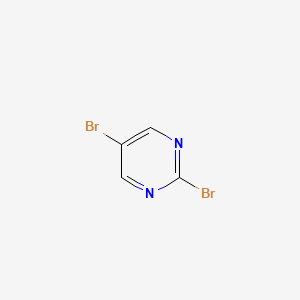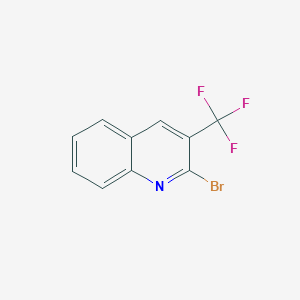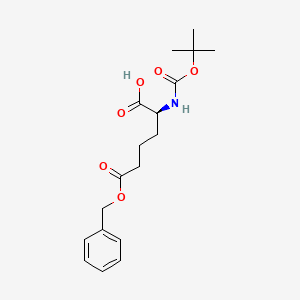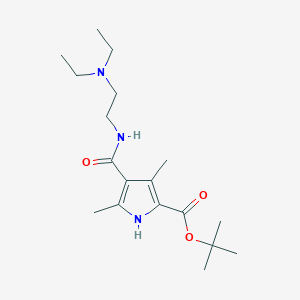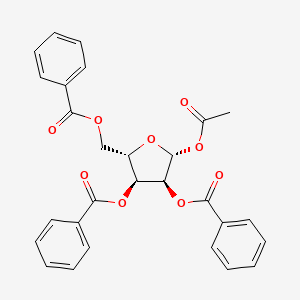
1,10-Dibromodecane-2,9-dione
Overview
Description
1,10-Dibromodecane-2,9-dione is used as a reagent for the quaternization of (carbamoyloxybenzyl)dialkylamines . It is also used as an alkylating agent and as a synthetic organic intermediate .
Molecular Structure Analysis
The molecular formula of 1,10-Dibromodecane-2,9-dione is C10H16Br2O2 . The exact mass is 325.95200 .Scientific Research Applications
DNA Interaction Studies
- The study by Białobrzeska et al. (2019) focuses on the synthesis of new 9,10-anthraquinone and piperazine derivative, exploring its interaction with calf thymus DNA. This research indicates the potential of anthraquinone derivatives in studying DNA interactions, possibly relevant to the investigation of similar compounds like 1,10-Dibromodecane-2,9-dione (Białobrzeska et al., 2019).
Synthesis and Characterization of Novel Derivatives
- Ghorbani‐Vaghei et al. (2014) discuss the one-pot synthesis of new derivatives of pyran using N-halosulfonamide, highlighting methodologies that could be applicable to the synthesis and functionalization of 1,10-Dibromodecane-2,9-dione derivatives (Ghorbani‐Vaghei et al., 2014).
Development of Anticancer Agents
- Research by Tikhomirov et al. (2017) on anthracene-9,10-dione derivatives as anticancer agents offers insight into the therapeutic potential of structurally related compounds, suggesting a possible area of interest for 1,10-Dibromodecane-2,9-dione in drug development (Tikhomirov et al., 2017).
Electrochemical Sensing and Recognition
- Gayathri and Kumar (2014) explored the electrochemical behavior of the 1,10-phenanthroline ligand and its potential for selective recognition of copper ion and hydrogen peroxide sensing, demonstrating the versatility of anthracene and phenanthroline derivatives in electrochemical sensors, which could extend to the exploration of 1,10-Dibromodecane-2,9-dione in similar applications (Gayathri & Kumar, 2014).
Metallosupramolecular Chemistry
- The work by Rice et al. (2000) on the formation of double and triple helicates with Cu(II) using pyridyl-thiazoles highlights the utility of specific structural motifs in constructing complex molecular architectures, potentially informing the research on 1,10-Dibromodecane-2,9-dione and its derivatives (Rice et al., 2000).
Safety and Hazards
properties
IUPAC Name |
1,10-dibromodecane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPFDACEFIGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CBr)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454038 | |
| Record name | 2,9-Decanedione, 1,10-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Dibromodecane-2,9-dione | |
CAS RN |
77104-08-6 | |
| Record name | 2,9-Decanedione, 1,10-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



